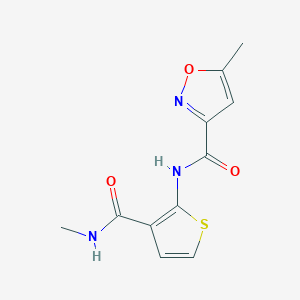

5-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)isoxazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Structural Analysis

Isoxazole derivatives are synthesized through various chemical reactions and are analyzed for their structural and molecular properties. Studies on similar compounds, such as 3-methylisoxazole-5-carboxamides and their derivatives, demonstrate the versatility of isoxazole frameworks in synthesizing compounds with potential biological and material applications. For instance, the one-pot synthesis of 3-methylisoxazole-5-carboxamides showcases the chemical flexibility and applicability of isoxazole derivatives in creating pharmacologically relevant structures (Martins et al., 2002).

Antitumor Properties

Isoxazole derivatives have been explored for their antitumor properties. The synthesis of imidazotetrazines, compounds structurally related to isoxazole derivatives, has shown broad-spectrum antitumor activity. These studies indicate the potential of isoxazole-related structures in the development of new antitumor agents, with some compounds demonstrating curative activity against specific types of leukemia (Stevens et al., 1984).

Herbicidal and Insecticidal Activity

Research into isoxazole derivatives has also extended to applications in agriculture, where certain isoxazole compounds exhibit significant herbicidal and insecticidal activities. The development of 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides, for example, has shown promise in controlling broadleaf and narrowleaf weeds, highlighting the agricultural relevance of isoxazole derivatives (Hamper et al., 1995).

Carbonic Anhydrase Inhibition

Isoxazole-containing sulfonamides have been identified as potent inhibitors of carbonic anhydrase II and VII, enzymes involved in various physiological processes. The inhibition of these enzymes suggests therapeutic potentials for isoxazole derivatives in treating conditions like glaucoma and neuropathic pain, further underscoring the pharmacological applications of these compounds (Altug et al., 2017).

将来の方向性

Given the significance of isoxazole and thiophene moieties in drug discovery , it would be interesting to further investigate the properties and potential applications of “5-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)isoxazole-3-carboxamide”. This could involve developing new synthetic strategies, investigating its mechanism of action, and assessing its safety and efficacy in preclinical and clinical studies.

作用機序

Target of Action

The primary targets of the compound “5-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)isoxazole-3-carboxamide” are currently unknown. Thiophene-based analogs have been studied by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Biochemical Pathways

It is known that thiophene derivatives can interact with various biochemical pathways due to their diverse biological activities .

Result of Action

Thiophene derivatives are known to exhibit a variety of biological effects .

特性

IUPAC Name |

5-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3S/c1-6-5-8(14-17-6)10(16)13-11-7(3-4-18-11)9(15)12-2/h3-5H,1-2H3,(H,12,15)(H,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXGNEHQHBSDCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=C(C=CS2)C(=O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(Tert-butoxy)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2406320.png)

![methyl (4Z)-4-[(dimethylamino)methylidene]-2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2406326.png)

![2-(9-chloro-6-methoxy-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)-N-(3-cyanophenyl)acetamide](/img/structure/B2406329.png)

![5-Ethoxycarbonylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrobromide](/img/structure/B2406331.png)